molecular formula C9H12O2 B078629 4-(5-Methyl-2-furyl)-2-butanone CAS No. 13679-56-6

4-(5-Methyl-2-furyl)-2-butanone

Cat. No. B078629
CAS RN: 13679-56-6
M. Wt: 152.19 g/mol
InChI Key: CWKYCXPGVIFXOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Methyl-2-furyl)-2-butanone, also known as furaneol, is a naturally occurring organic compound that is widely used in the food and fragrance industries. This compound is responsible for the sweet, caramel-like aroma and flavor of various fruits, including strawberries, pineapples, and tomatoes. In recent years, furaneol has gained considerable attention from the scientific community due to its potential health benefits and therapeutic applications.

Scientific Research Applications

Chemical Synthesis and Catalysis

4-(5-Methyl-2-furyl)-2-butanone plays a role in the synthesis and characterization of complex chemical compounds. For instance, its derivatives are used in the preparation of metallocene systems, such as bis[2-(2-furyl)indenyl]zirconium dichloride, which are significant in the field of organometallic chemistry and catalysis. These compounds have been demonstrated to produce elastomeric polypropylene when used as Ziegler-Natta catalysts (Dreier et al., 2001).

Organic Chemistry Reactions

In organic chemistry, 4-(5-Methyl-2-furyl)-2-butanone is involved in various reactions. For example, it has been observed to react with α,β-unsaturated aldehydes and ketones in an acid medium, forming complex organic structures (Glukhovtsev & Zakharova, 1964). This illustrates its role in facilitating specific organic reactions and forming new chemical entities.

Biomass Conversion Studies

Research has also focused on the application of 4-(5-Methyl-2-furyl)-2-butanone in biomass conversion. For example, its behavior under catalytic conditions for the ring opening of biomass-derived furans has been studied. This research is crucial for understanding the transformation of biomass into useful chemical products and exploring renewable energy sources (Waidmann et al., 2013).

Food Chemistry and Flavoring

In the realm of food chemistry, derivatives of 4-(5-Methyl-2-furyl)-2-butanone have been identified in meat flavorings. These compounds are important for understanding the flavor profiles of various foods and enhancing the sensory qualities of food products (Ruther & Baltes, 1994).

Maillard Reaction and Health Effects

Another area of research is the Maillard reaction products, where 4-(5-Methyl-2-furyl)-2-butanone derivatives have been studied for their effects on human tumor cells. This research provides insights into the potential health implications of consuming foods containing Maillard reaction products (Marko et al., 2003).

properties

CAS RN

13679-56-6

Product Name

4-(5-Methyl-2-furyl)-2-butanone

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

4-(5-methylfuran-2-yl)butan-2-one

InChI

InChI=1S/C9H12O2/c1-7(10)3-5-9-6-4-8(2)11-9/h4,6H,3,5H2,1-2H3

InChI Key

CWKYCXPGVIFXOH-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)CCC(=O)C

Canonical SMILES

CC1=CC=C(O1)CCC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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